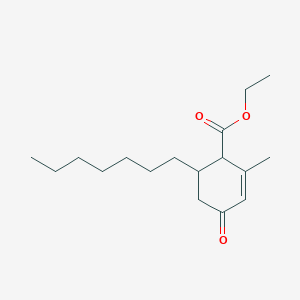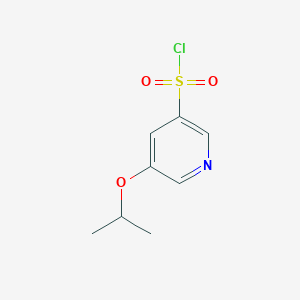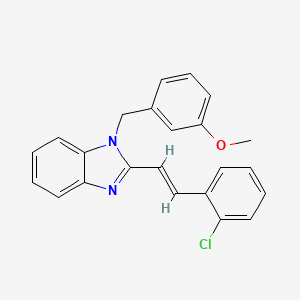![molecular formula C9H7BrS B2815245 3-(Bromomethyl)benzo[b]thiophene CAS No. 1196-19-6](/img/structure/B2815245.png)
3-(Bromomethyl)benzo[b]thiophene
Descripción general
Descripción
3-(Bromomethyl)benzo[b]thiophene is a heterocyclic compound that contains both sulfur and bromine atoms within its structure. It is a derivative of benzo[b]thiophene, where a bromomethyl group is attached to the third position of the benzothiophene ring. This compound is known for its stability and is often used as an intermediate in organic synthesis .
Mecanismo De Acción
Target of Action
It is known that bromomethyl compounds often act as alkylating agents, reacting with nucleophilic sites in biological molecules .
Mode of Action
3-(Bromomethyl)benzo[b]thiophene is a heteroaryl halide . It can undergo Suzuki-Miyaura reactions with phenylboronic acid or 3-thienylboronic acid in the presence of a heterogeneous Pd catalyst . This suggests that it may interact with its targets through a similar mechanism, forming covalent bonds and leading to changes in the target’s structure and function .
Biochemical Pathways
Given its potential as an alkylating agent, it could interfere with various cellular processes, including dna replication and protein synthesis .
Pharmacokinetics
Its lipophilicity (log po/w) is reported to be 24, suggesting that it may have good absorption and distribution characteristics . Its GI absorption is high, and it is BBB permeant, indicating that it can cross the blood-brain barrier .
Result of Action
As a potential alkylating agent, it could cause modifications in dna and proteins, potentially leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its storage conditions require an inert atmosphere and temperatures under -20°C . Furthermore, exposure to dust, fumes, gas, mist, vapors, or spray should be avoided .
Análisis Bioquímico
Biochemical Properties
It is known that benzo[b]thiophene, a related compound, is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . This suggests that 3-(Bromomethyl)benzo[b]thiophene may also interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Molecular Mechanism
It is known that 3-Bromothianaphthene, a related compound, undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst . This suggests that this compound may also participate in similar reactions, potentially leading to changes in gene expression or enzyme activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)benzo[b]thiophene typically involves the bromination of benzo[b]thiophene derivatives. One common method is the bromination of 3-methylbenzo[b]thiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Bromomethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid.
Major Products:
Substitution Reactions: Products include various substituted benzo[b]thiophenes depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)benzo[b]thiophene has several applications in scientific research:
Comparación Con Compuestos Similares
3-Methylbenzo[b]thiophene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)benzo[b]thiophene: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Benzo[b]thiophene: The parent compound without any substituents, used as a starting material for various derivatives.
Uniqueness: 3-(Bromomethyl)benzo[b]thiophene is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a wider range of chemical transformations compared to its unsubstituted or differently substituted analogs .
Propiedades
IUPAC Name |
3-(bromomethyl)-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKHJZSILIVQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-19-6 | |
| Record name | 3-(bromomethyl)-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[[2-(Dimethylamino)quinolin-4-yl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2815173.png)
![6-Fluoro-1-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2815175.png)

![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815181.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2815183.png)
![N-[(3,4-dimethoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide](/img/structure/B2815184.png)
![4-bromo-N-((E)-{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-3-methylaniline](/img/structure/B2815185.png)
